molecular formula C10H9BrFNO3 B569452 (R)-3-(4-溴-3-氟苯基)-5-(羟甲基)恶唑烷-2-酮 CAS No. 444335-16-4

(R)-3-(4-溴-3-氟苯基)-5-(羟甲基)恶唑烷-2-酮

货号 B569452
CAS 编号: 444335-16-4
分子量: 290.088
InChI 键: UGBKYDASQNOIHP-SSDOTTSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, more commonly known as R-BFOH, is a small molecule that has been increasingly studied due to its potential applications in the fields of chemistry and biology. This molecule is a cyclic compound that contains two nitrogen atoms, two oxygen atoms, and a bromine atom. R-BFOH has been found to have numerous applications in organic synthesis, drug development, and biochemistry.

科学研究应用

  1. 胆固醇抑制剂的酶促合成:Singh 等人 (2013) 的一项研究开发了合成相关化合物 (S)-3-[5-(4-氟苯基)-5-羟基戊酰基]-4-苯基恶唑烷-2-酮的有效酶促方法,该化合物是依折麦布合成中的中间体,依折麦布是一种有效的胆固醇吸收抑制剂。这项研究突出了恶唑烷酮衍生物在合成降胆固醇药物中的作用 (Singh, Goel, Rai, & Banerjee, 2013).

  2. 对巴西诺卡菌的抗菌活性:Espinoza-González 等人 (2008) 研究了两种恶唑烷酮,包括与本问题中化合物类似的衍生物,以了解它们对革兰氏阳性菌的活性。他们的研究表明,这些化合物在治疗由巴西诺卡菌引起的实验性鼠类放线菌病方面有效,表明了潜在的治疗应用 (Espinoza-González 等,2008).

  3. 异构 2-恶唑烷酮的合成:Madesclaire 等人 (2007) 报告了从相关二醇开始合成异构 2-恶唑烷酮的合成路线。本研究有助于理解恶唑烷酮化合物的合成过程和潜在修饰 (Madesclaire, Zaitsev, Zaitseva, & Sharipova, 2007).

  4. 抗菌剂:Zurenko 等人 (1996) 探讨了 U-100592 和 U-100766,这两种新型恶唑烷酮抗菌剂的体外活性。他们发现这些药剂对多种临床上重要的人类病原体有效,包括耐甲氧西林金黄色葡萄球菌和肠球菌属。本研究强调了恶唑烷酮衍生物在开发新的抗菌疗法中的重要性 (Zurenko 等,1996).

  5. 依折麦布中间体的酶促合成:Liu 等人 (2017) 描述了使用羰基还原酶偶联葡萄糖脱氢酶酶促合成依折麦布中间体。他们的研究说明了生物催化过程在生产高价值药物中间体中的应用 (Liu, Dong, Yin, Xue, Tang, Zhang, He, & Zheng, 2017).

属性

IUPAC Name

(5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBKYDASQNOIHP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653008
Record name (5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

CAS RN

444335-16-4
Record name (5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Butyl lithium (2.3M in n-hexanes, 118.3 ml, 0.272 mol, 1.06 eq) was added at −30° C. to anhydrous tert-butanol (25.0 g, 0.53 mol, 2.07 eq) in anhydrous THF (170 ml), under nitrogen. The mixture was stirred for 30 min at −30° C., and was then allowed to warm slowly to 0° C. After 30 min at 0° C., the (4-bromo-3-fluoro-phenyl)-carbamic acid benzyl ester (83 g, 0.256 mol, 1 eq) was added portionwise, keeping the temperature cold, and the mixture was stirred for an additional 30 min at 0° C. To this ice cold mixture, R(−)-glycidyl butyrate (39.7 ml, 0.288 mol, 1.12 eq) were added and the mixture allowed to come gradually to room temperature. The mixture was extracted with saturated sodium chloride solution and the organic phase was dried over MgSO4, filtrated and evaporated. The product was obtained after recrystallisation of the crude product with ethyl acetate, to give (64.1 g, 86.4%).
Quantity
118.3 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
R(−)-glycidyl butyrate
Quantity
39.7 mL
Type
reactant
Reaction Step Three

Citations

For This Compound
2
Citations
K Wang, Y Chen, S Wang, Q Zhang - Tetrahedron Letters, 2022 - Elsevier
A new method was developed for the synthesis of Linezolid from commercially available (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one. Linezolid is an antibiotic …
Number of citations: 1 www.sciencedirect.com
Z Hu, IV Leus, B Chandar, BS Sherborne… - Journal of medicinal …, 2022 - ACS Publications
The clinical success of linezolid for treating Gram-positive infections paired with the high conservation of bacterial ribosomes predicts that if oxazolidinones were engineered to …
Number of citations: 3 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。